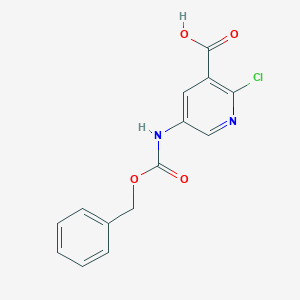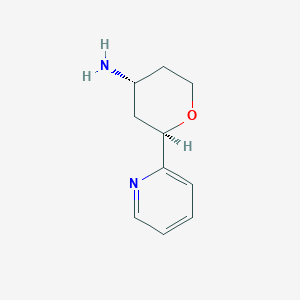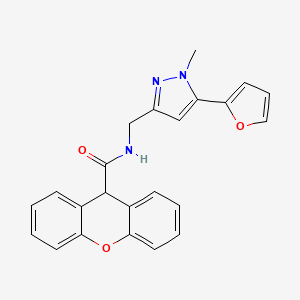azanide CAS No. 1103502-91-5](/img/structure/B2374295.png)
[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide, also known as DQ-9, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DQ-9 belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
Electropolymerization and Ion Sensitivity
A significant application of quinoxaline derivatives is in the field of electropolymerization and ion sensitivity. A study by Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties. This polymer exhibited reversible redox and electrochromic behaviors, making it potentially useful in electronic applications. Additionally, the sensitivity of this polymer towards metal cations, particularly Fe³⁺ ions, was highlighted, indicating its potential in ion-detection applications.
Organic Electronics and Light-Emitting Diodes
Quinoxaline-containing compounds are also crucial in the development of organic electronics. Yin et al. (2016) discussed the synthesis of new quinoxaline-containing compounds for use as electron transport materials. These compounds showed favorable electron affinity and good thermal stability. Their application in blue phosphorescent organic light-emitting diodes (PhOLEDs) resulted in high performance, demonstrating their significance in advanced electronic devices.
Cancer Research and Therapeutics
In the field of cancer research, quinoxaline derivatives have been identified as potential therapeutic agents. For instance, El Rayes et al. (2022) prepared a series of quinoxaline derivatives and tested their efficacy on cancer cell viability. Several compounds exhibited significant inhibitory action on cancer cells, with potential for optimization as anticancer drugs.
Antimicrobial Properties
Quinoxaline derivatives have also shown promise in antimicrobial applications. Kalinin et al. (2013) synthesized imidazo[1,5-a]quinoxaline derivatives and evaluated their antimicrobial properties. They found that the antimicrobial efficacy of these compounds varied with different alkyl substituents, indicating their potential as antimicrobial agents.
Synthesis and Reactivity
The synthesis and reactivity of quinoxaline derivatives are key to their diverse applications. Aleksandrov et al. (2020) investigated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its electrophilic substitution reactions. This study adds to the understanding of the chemical behavior of quinoxaline derivatives, essential for designing new compounds with specific properties.
Concluding Remarks
Quinoxaline derivatives, including 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide, have a wide range of applications in scientific research, from electronic materials to potential therapeutic agents. Their versatile properties and reactivity make them valuable in various fields of science and technology.
Propriétés
IUPAC Name |
N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZDYSZECGESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

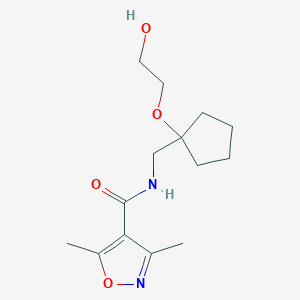

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)

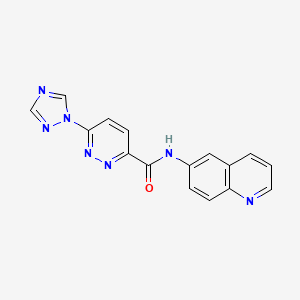
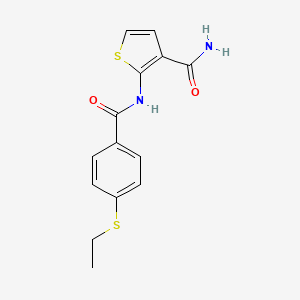


![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)
![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)
